molecular formula C20H19N5O3 B2689869 N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide CAS No. 921897-76-9

N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide

Cat. No.: B2689869
CAS No.: 921897-76-9
M. Wt: 377.404
InChI Key: INGUSHYNLHQZOA-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as pyrazolo[3,4-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo[3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to but not sharing a nitrogen atom with a pyrimidine ring .


Synthesis Analysis

A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4] triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds . The growth of the three examined cell lines was significantly inhibited by most of the prepared compounds .


Molecular Structure Analysis

Pyrimidopyrimidines or tetra-azanaphthalenes are two fused pyrimidine rings with four possible structural isomers. Consequently, they are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .


Chemical Reactions Analysis

The chemistry of pyrimidopyrimidines has been studied extensively. The reactivities of the substituents linked to the ring carbon and nitrogen atoms have been explored .

Scientific Research Applications

Synthesis and Anticancer Activity

The synthesis and biological evaluation of novel pyrazolopyrimidines derivatives have shown promising anticancer and anti-5-lipoxygenase activities. For instance, Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives and evaluated their cytotoxicity against HCT-116 and MCF-7 cancer cell lines, discussing the structure-activity relationship (SAR) based on their findings (Rahmouni et al., 2016). Similarly, Abdellatif et al. (2014) synthesized new pyrazolo[3,4-d]pyrimidin-4-one derivatives and assessed their anticancer activity on the MCF-7 human breast adenocarcinoma cell line, highlighting the potential of these compounds as antitumor agents (Abdellatif et al., 2014).

Antimicrobial and Anti-Inflammatory Properties

The antimicrobial activity of naphtho[2,1-b]furo-5H-(3,2-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-5-ones was studied by Ravindra et al. (2008), who synthesized and tested several compounds for their effectiveness against various pathogens, contributing to the development of new antimicrobial agents (Ravindra et al., 2008). Furthermore, Abu‐Hashem et al. (2020) explored the anti-inflammatory and analgesic properties of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, demonstrating their potential as COX inhibitors with significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Mechanism of Action

The compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6 99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48 90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively) . Enzymatic inhibitory activity against CDK2/cyclin A2 was achieved for the most potent anti-proliferative compounds .

Future Directions

The compounds have been applied on a large scale in the medical and pharmaceutical fields . This survey will help researchers in the fields of synthetic organic and medicinal chemistry to undertake and improve new approaches for the construction of new standard biological components .

Properties

IUPAC Name

N-[2-[5-[(3-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3/c1-14-4-2-5-15(10-14)12-24-13-22-18-16(20(24)27)11-23-25(18)8-7-21-19(26)17-6-3-9-28-17/h2-6,9-11,13H,7-8,12H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGUSHYNLHQZOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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